2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine
Overview
Description
2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a chemical compound belonging to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of o-aminobenzonitriles with hydrazine.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with the indazole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction to Tetrahydro Indazole: The indazole ring is then reduced to the tetrahydro indazole using hydrogenation techniques, often employing catalysts like palladium on carbon (Pd/C) under high pressure hydrogen gas.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Alkyl halides, NaOH or KOH, in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is similar to other indazole derivatives, such as 2-aminobenzimidazole and 2-aminobenzothiazole. its unique structural features, such as the presence of the tert-butyl group, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
Comparison with Similar Compounds
2-aminobenzimidazole
2-aminobenzothiazole
2-tert-butyl-4,5,6,7-tetrahydrobenzothiazole
Properties
IUPAC Name |
2-tert-butyl-4,5,6,7-tetrahydroindazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-11(2,3)14-10(12)8-6-4-5-7-9(8)13-14/h4-7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKPHIPOEPLGFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CCCCC2=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1477718-07-2 | |
Record name | 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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